N-[3-(propylcarbamoyl)phenyl]-3,4-dihydro-2H-chromene-4-carboxamide
Description
N-[3-(propylcarbamoyl)phenyl]-3,4-dihydro-2H-chromene-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a chromene backbone, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The presence of a propylcarbamoyl group and a carboxamide group adds to its chemical diversity and reactivity.
Properties
IUPAC Name |
N-[3-(propylcarbamoyl)phenyl]-3,4-dihydro-2H-chromene-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-2-11-21-19(23)14-6-5-7-15(13-14)22-20(24)17-10-12-25-18-9-4-3-8-16(17)18/h3-9,13,17H,2,10-12H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYFAJBKMLZRPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=CC=C1)NC(=O)C2CCOC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(propylcarbamoyl)phenyl]-3,4-dihydro-2H-chromene-4-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the chromene core through a cyclization reaction. This is followed by the introduction of the propylcarbamoyl group via an amide coupling reaction. The final step involves the addition of the carboxamide group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[3-(propylcarbamoyl)phenyl]-3,4-dihydro-2H-chromene-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[3-(propylcarbamoyl)phenyl]-3,4-dihydro-2H-chromene-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of N-[3-(propylcarbamoyl)phenyl]-3,4-dihydro-2H-chromene-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-[3-(propylcarbamoyl)phenyl]-3,4-dihydro-2H-chromene-4-carboxamide: shares similarities with other chromene derivatives, such as coumarins and flavonoids.
Coumarins: These compounds also have a benzopyran structure and are known for their anticoagulant properties.
Flavonoids: These are polyphenolic compounds with antioxidant activity.
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the propylcarbamoyl and carboxamide groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
